Nonan-2-ylboronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.comfiveable.me Their importance stems from a unique combination of stability, versatile reactivity, and excellent functional-group tolerance. dergipark.org.trthieme.de These compounds are crucial intermediates for constructing complex molecular architectures, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comthieme.deboronmolecular.com
The field was significantly advanced by Nobel Prize-winning research, including Herbert C. Brown's work on hydroboration and Akira Suzuki's development of the Suzuki-Miyaura cross-coupling reaction. dergipark.org.tr The Suzuki-Miyaura reaction, in particular, has revolutionized the formation of carbon-carbon bonds. numberanalytics.comdergipark.org.tr Organoboron compounds are noted for their relatively low toxicity compared to other organometallic reagents, and their reactions often yield non-toxic boric acid as a byproduct, aligning with the principles of "green" chemistry. dergipark.org.trboronmolecular.com This combination of predictable reactivity and favorable environmental profile has cemented their status as a cornerstone of contemporary chemical synthesis. numberanalytics.comthieme.de
Overview of Boronic Acids: Chemical Framework and Broad Applications
Boronic acids are a prominent class of organoboron compounds with the general structure R-B(OH)₂. boronmolecular.comwikipedia.org In this structure, a boron atom is bonded to an alkyl or aryl group (R) and two hydroxyl groups, arranged in a trigonal planar geometry. researchgate.net A key characteristic of boronic acids is the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. wiley-vch.de This feature allows them to act as Lewis acids, accepting a pair of electrons. wikipedia.orgpharmiweb.com
This Lewis acidity is central to their unique ability to form reversible covalent complexes with diols, such as those found in sugars, amino acids, and other biologically relevant molecules. boronmolecular.comwikipedia.orgebi.ac.uk This property is harnessed for applications in molecular recognition, chemical sensing, and drug delivery. boronmolecular.com In organic synthesis, boronic acids are most famously used as key partners in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. boronmolecular.comwikipedia.org They are also utilized in other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. pharmiweb.com
Classification and Structural Features of Alkyl Boronic Acids
Boronic acids are broadly classified based on the nature of the organic substituent (R) attached to the boron atom. wiley-vch.de This classification distinguishes between aryl, alkenyl, alkynyl, and alkyl boronic acids, with the nature of the R-group significantly influencing the molecule's chemical properties and reactivity. researchgate.netwiley-vch.de
Nonan-2-ylboronic acid falls into the category of alkyl boronic acids. This class is characterized by having a saturated carbon atom directly bonded to the boron. Alkyl boronic acids are valuable reagents in organic synthesis, serving as building blocks in various chemical transformations. sigmaaldrich.com Compared to their aryl counterparts, which are often crystalline solids, many alkyl boronic acids are also stable and easy to handle, making them practical for laboratory use. sigmaaldrich.com Their utility is prominent in coupling reactions that create new carbon-carbon bonds, contributing to the synthesis of complex organic structures.
Table 1: General Classification of Boronic Acids
| Classification | General Structure | Nature of 'R' Group |
| Alkyl Boronic Acid | Alkyl-B(OH)₂ | Saturated hydrocarbon chain |
| Alkenyl Boronic Acid | Alkenyl-B(OH)₂ | Contains at least one C=C double bond |
| Aryl Boronic Acid | Aryl-B(OH)₂ | An aromatic ring (e.g., phenyl) |
| Alkynyl Boronic Acid | Alkynyl-B(OH)₂ | Contains at least one C≡C triple bond |
Properties
Molecular Formula |
C9H21BO2 |
|---|---|
Molecular Weight |
172.08 g/mol |
IUPAC Name |
nonan-2-ylboronic acid |
InChI |
InChI=1S/C9H21BO2/c1-3-4-5-6-7-8-9(2)10(11)12/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
XSUPVSGLEZGUSQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CCCCCCC)(O)O |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Nonan 2 Ylboronic Acid Derivatives
Fundamental Reactivity Patterns of Alkyl Boronic Acids
Alkylboronic acids are versatile trivalent boron compounds with a trigonal planar geometry and a vacant p-orbital on the sp2-hybridized boron atom. wiley-vch.de This electron deficiency is central to their reactivity. Unlike their more commonly used aryl and alkenyl counterparts, alkylboronic acids have historically seen more limited use in synthesis, partly due to perceptions of lower stability and more challenging transmetallation in cross-coupling reactions. wiley-vch.dersc.org
However, they are valuable precursors for a variety of transformations. A primary application is their use as sources of alkyl radicals. researchgate.net Due to their high oxidation potentials, the generation of alkyl radicals from alkylboronic acids often requires activation through methods like photoredox catalysis. nih.govsemanticscholar.org They are also employed in C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, although this can be challenging. wikipedia.orgacs.org For instance, the palladium-catalyzed cross-coupling of secondary alkylboron nucleophiles with aryl chlorides has been developed, demonstrating their utility in creating C(sp3)-C(sp2) bonds. acs.org These reactions often require carefully optimized conditions to favor the desired coupling over competing side reactions like protodeboronation. acs.org
The reactivity of alkylboronic acids is also influenced by their ability to form various derivatives. They readily form esters with diols, such as pinacol (B44631), to create more stable and chromatographable boronate esters. sigmaaldrich.com They can also dehydrate, particularly in the solid state, to form cyclic trimeric anhydrides known as boroxines. sigmaaldrich.comnih.gov
Protodeboronation Pathways and Stability Considerations
Protodeboronation is a significant chemical process involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org It is often an undesired side reaction in synthetic applications but can also be used strategically. wikipedia.org The propensity for an alkylboronic acid like nonan-2-ylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions. wikipedia.org
Mechanistic studies have revealed several pathways for protodeboronation, with the reaction pH being a critical factor. wikipedia.org For simple alkyl and aryl boronic acids, two primary mechanisms have been identified in aqueous media:
Acid-Catalyzed Protodeboronation : This pathway involves a direct reaction between the boronic acid and a proton source, such as a strong mineral acid. wikipedia.org
Base-Catalyzed Protodeboronation : This process begins with a pre-equilibrium where the boronic acid reacts with a hydroxide (B78521) ion to form a tetrahedral boronate species. This is followed by a rate-limiting step where the boronate reacts with water, which acts as the proton donor. wikipedia.org
Simple alkyl boronic acids tend to be most stable in neutral pH solutions, where both the acid- and base-catalyzed pathways are minimized. wikipedia.org More recent studies have also established radical-based mechanisms for protodeboronation, particularly under photoredox conditions. nih.gov In these cases, an alkylboron species can be oxidized to generate an alkyl radical, which then abstracts a hydrogen atom to yield the protodeboronated product. nih.govresearchgate.net
| Mechanism | Key Reactants | Optimal Conditions | Description |
|---|---|---|---|
| Acid-Catalyzed | Boronic Acid, H⁺ | Low pH | Protonolysis of the C-B bond is catalyzed by strong acid. wikipedia.org |
| Base-Catalyzed | Boronic Acid, OH⁻, H₂O | High pH | Involves formation of a boronate intermediate followed by reaction with water. wikipedia.org |
| Radical Pathway | Alkylboron species, Photocatalyst, H-atom donor | Visible Light Irradiation | Oxidation of a boron-ate complex generates an alkyl radical, which is subsequently protonated. nih.gov |
The stability of alkylboronic acids is profoundly influenced by their immediate molecular environment and physical state. Compared to arylboronic acids, alkylboronic acids are generally considered to have lower shelf-stability. wiley-vch.de This instability can manifest as decomposition via protodeboronation.
A key finding is the difference in stability between the solid state and solution. ljmu.ac.ukrsc.org Some boronic acids that are relatively stable in solution have been observed to degrade significantly when stored as neat (solid) reagents. ljmu.ac.uk Computational and experimental studies suggest that the pre-organized arrangement of molecules in the crystal lattice can lower the entropic barrier for bimolecular reactions like protodeboronation, effectively accelerating decomposition that is slow to occur in solution. ljmu.ac.ukrsc.org The formation of intermolecular hydrogen-bonded networks in the solid state can facilitate the proton transfer required for C-B bond cleavage. wiley-vch.deljmu.ac.uk
For this reason, it is sometimes recommended that boronic acids prone to degradation be stored in solution or as more stable derivatives, such as potassium alkyltrifluoroborates or boronate esters. acs.orgsigmaaldrich.comljmu.ac.uk Alkyltrifluoroborates, in particular, are bench-stable solids that often show greater stability compared to their corresponding boronic acids, though their use in reactions may require different conditions to prevent background protodeboronation. acs.org
Lewis Acidity and Adduct Formation in Alkyl Boronic Acids
The boron atom in this compound has only six valence electrons, leaving it with a vacant p-orbital. This electron deficiency makes it a Lewis acid, capable of accepting a pair of electrons from a Lewis base. wiley-vch.dewikipedia.orgnih.gov This Lewis acidity is a defining feature of its chemistry.
Alkylboronic acids react with Lewis bases, such as amines or hydroxide ions, to form four-coordinate tetrahedral adducts, often referred to as 'ate' complexes. nih.govwikipedia.org The formation of these adducts is a crucial activation step in many reactions. For example, in certain photoredox-catalyzed reactions, the formation of a Lewis base adduct with the alkylboronic acid facilitates single-electron oxidation to generate an alkyl radical, overcoming the high oxidation potential of the neutral boronic acid. nih.govsemanticscholar.orgnih.gov
The strength of the Lewis acidity can be influenced by the substituent on the boron atom. Generally, aryl boronic acids are more acidic than alkyl boronic acids. nih.gov The formation of these adducts is typically a reversible equilibrium. Common Lewis bases used to form these activating complexes include organic bases like quinuclidin-3-ol and 4-dimethylaminopyridine (B28879) (DMAP), as well as inorganic bases like potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov
| Lewis Base Type | Example | Function of Adduct | Reference |
|---|---|---|---|
| Hydroxide Ion | OH⁻ | Forms boronate, key intermediate in base-catalyzed protodeboronation. | wikipedia.orgwikipedia.org |
| Tertiary Amines | Quinuclidin-3-ol, DMAP | Forms redox-active complex for photoredox catalysis. | nih.gov |
| Inorganic Bases | K₃PO₄ | Modulates oxidation potential for alkyl radical generation. | nih.govsemanticscholar.org |
| Diols | Pinacol, Diethanolamine | Forms stable, cyclic boronate esters for protection or purification. | sigmaaldrich.comnih.gov |
Applications of Nonan 2 Ylboronic Acid in Advanced Organic Transformations
Roles in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis, and alkylboronic acids like nonan-2-ylboronic acid are increasingly important coupling partners. They provide access to sp³-hybridized carbon building blocks, which are prevalent in pharmaceuticals and natural products.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgwikipedia.org While traditionally dominated by aryl and vinyl boronic acids, its scope has expanded to include alkylboronic acids. organic-chemistry.orgtcichemicals.com
The catalytic cycle involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org For alkylboronic acids, the transmetalation step requires activation by a base to form a more nucleophilic boronate species. organic-chemistry.org
The use of secondary alkylboronic acids, such as this compound, presents specific challenges. A primary competing pathway is β-hydride elimination from the alkyl-palladium intermediate, which can lead to undesired alkene byproducts and a lower yield of the coupled product. bristol.ac.uk Overcoming this challenge requires careful selection of ligands and reaction conditions. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reductive elimination over β-hydride elimination. Despite these hurdles, methods have been developed for the successful coupling of unactivated secondary alkyl halides and boronic acids. organic-chemistry.org
| Alkylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Key Feature |
|---|---|---|---|---|
| Secondary Alkylboronic Acid | Aryl Bromide | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Coupling of alkyl bromides with β-hydrogens at room temperature. organic-chemistry.org |
| Potassium Alkyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Utilizes air- and moisture-stable trifluoroborate salts. acs.org |
| Primary Alkylboronic Acid | Aryl Halide/Triflate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Broad substrate scope including aryl chlorides at room temperature. organic-chemistry.org |
Beyond the Suzuki-Miyaura reaction, alkyl boronic acids are substrates in other important transition-metal-catalyzed transformations.
Chan-Lam-Evans (CLE) Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N and C-O bonds, by coupling a boronic acid with an amine or alcohol. wikipedia.orgresearchgate.net While arylboronic acids are the most common coupling partners, the reaction has been extended to include alkylboronic acids, although they are used less frequently. acs.orgthieme-connect.com The process is valued for its mild reaction conditions, often running at room temperature and open to the air. wikipedia.org The mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to yield the arylated or alkylated product. wikipedia.org
Rhodium-Catalyzed Additions: Rhodium catalysts are effective in mediating the addition of organoboronic acids to various unsaturated systems. These reactions include the 1,2-addition to aldehydes and the 1,4-conjugate addition to α,β-unsaturated ketones, esters, and other electron-deficient olefins. thieme-connect.comnih.gov Similar to other couplings, these additions have been most extensively developed for aryl- and alkenylboronic acids. bristol.ac.ukthieme-connect.com The application to alkylboronic acids is more challenging due to their lower rate of transmetalation and the potential for β-hydride elimination from the resulting rhodium-alkyl intermediate. bristol.ac.uk However, significant progress has been made, enabling the formation of new C-C bonds under rhodium catalysis. bristol.ac.ukrsc.org
| Reaction | Metal Catalyst | Bond Formed | Typical Substrates | Ref. |
|---|---|---|---|---|
| Chan-Lam-Evans Coupling | Copper (e.g., Cu(OAc)₂) | C-N, C-O | Amines, Alcohols | wikipedia.orgresearchgate.netacs.org |
| 1,4-Conjugate Addition | Rhodium (e.g., Rh(acac)(C₂H₄)₂) | C-C | α,β-Unsaturated Ketones/Esters | thieme-connect.comrsc.org |
| 1,2-Addition | Rhodium (e.g., [Rh(acac)(CO)₂]) | C-C | Aldehydes | bristol.ac.uknih.gov |
Applications in Asymmetric Synthesis
Chiral boronic acids are exceptionally useful building blocks in asymmetric synthesis, allowing for the creation of stereodefined centers that are crucial in many biologically active molecules. ualberta.canih.gov
The development of methods to synthesize enantioenriched alkyl boronic acids has been a significant area of research. ualberta.ca These chiral molecules can then be used in a variety of transformations that preserve the stereochemical integrity of the chiral center. ualberta.canih.gov For example, the oxidation of a chiral alkyl boronate with hydrogen peroxide proceeds with retention of stereochemistry to afford the corresponding chiral alcohol.
Several catalytic asymmetric methods are used to prepare these valuable synthons. Strategies include the catalytic asymmetric conjugate addition of organometallic reagents to alkenyl boronates and the nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates to produce chiral α-aminoboronates. ualberta.canih.gov These methods generate highly enantioenriched boronic acid derivatives that serve as precursors to a wide range of other chiral compounds. nih.gov The use of chiral ligands on the metal catalyst is key to inducing high enantioselectivity. rsc.org
The nonan-2-yl moiety possesses a stereogenic center at the C2 position. When this compound is used in its enantiopure form, either (R) or (S), it can direct the stereochemical outcome of subsequent reactions in a predictable manner. This is based on the principle of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product.
A prime example of such a transformation is the 1,2-boronate rearrangement. In this process, a tetracoordinate boronate with a leaving group on the α-carbon undergoes rearrangement where the migrating group (the nonan-2-yl moiety) inverts the stereocenter at the carbon bearing the leaving group while retaining its own configuration. nih.gov This powerful strategy allows the stereodefined C2 center of this compound to be transferred with high fidelity into a new, more complex molecule. By starting with enantiopure (R)- or (S)-nonan-2-ylboronic acid, chemists can synthesize products with a predictable absolute stereochemistry, a critical consideration in pharmaceutical development. nih.gov
Organocatalytic Applications of Boronic Acids Relevant to Alkyl Chains (Boronic Acid Catalysis)
In addition to their role as reagents in metal-catalyzed reactions, boronic acids can also function as organocatalysts. rsc.org This mode of action leverages the Lewis acidic nature of the boron atom to activate substrates, particularly those containing hydroxyl groups. nih.gov
Boronic acid catalysis typically involves the reversible formation of a covalent bond with a substrate like an alcohol, diol, or carboxylic acid to form a boronate ester. rsc.org This interaction can activate the substrate in two ways:
Electrophilic Activation: By forming a boronate ester with a carboxylic acid or alcohol, the boronic acid catalyst can render the substrate more electrophilic, facilitating reactions such as amide bond formation from amines or Friedel-Crafts-type alkylations. rsc.org
Nucleophilic Activation: When a boronic acid condenses with a 1,2- or 1,3-diol, it forms a tetrahedral boronate adduct. This complexation increases the nucleophilicity of the remaining hydroxyl groups, promoting their reaction with electrophiles. rsc.org
This catalytic strategy is highly effective for transformations involving molecules with alkyl chains bearing hydroxyl or carboxylic acid functionalities. The mild conditions and the low toxicity of boronic acids make this an attractive approach in green chemistry. nih.gov
| Transformation | Substrate Activated | Role of Boronic Acid | Product Type |
|---|---|---|---|
| Amide Formation | Carboxylic Acid | Electrophilic Activation | Amides |
| Esterification | Carboxylic Acid | Electrophilic Activation | Esters |
| Friedel-Crafts Alkylation | Alcohol | Electrophilic Activation (Carbocation formation) | Aryl/Alkyl-Arenes |
| Selective Acylation/Alkylation | Diol/Polyol | Nucleophilic Activation & Protection | Regioselectively modified polyols |
Derivatization Strategies for Functionalization and Advanced Building Blocks
This compound, like other secondary alkylboronic acids, can be chemically modified to enhance its stability, reactivity, and utility in complex organic synthesis. Derivatization strategies primarily focus on converting the boronic acid moiety into a more robust functional group, such as a boronate ester. These derivatives serve as versatile building blocks that can be employed in a variety of advanced organic transformations.
Formation of Boronate Esters (e.g., Pinacol (B44631), MIDA) and Other Derivatives
The conversion of boronic acids into boronate esters is a common and crucial strategy to protect the boronic acid group, which can be unstable and prone to degradation through processes like protodeboronation. rsc.orgljmu.ac.uk Two of the most widely used types of boronate esters are pinacol esters and N-methyliminodiacetic acid (MIDA) esters.
Pinacol Esters: Pinacol esters are formed by the condensation reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This esterification is typically performed under anhydrous conditions and can be driven to completion by removing the water that is formed. orgsyn.org The resulting pinacol boronate esters are generally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. rsc.orgrsc.org The stability and ease of handling make pinacol esters valuable intermediates in multi-step syntheses. rsc.org The general method for synthesizing alkylboronic acid pinacol esters involves reacting the boronic acid with pinacol in a suitable solvent like diethyl ether with a drying agent such as magnesium sulfate. orgsyn.org
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronate esters represent a class of exceptionally stable boronic acid derivatives. sigmaaldrich.com The MIDA ligand is a trivalent chelating agent that converts the sp²-hybridized boron atom of the boronic acid to a more stable sp³-hybridized center. sigmaaldrich.com This structural change renders the MIDA boronate unreactive under standard Suzuki-Miyaura cross-coupling conditions. sigmaaldrich.com However, the MIDA group can be easily cleaved under mild aqueous basic conditions to regenerate the parent boronic acid in situ, allowing for its participation in a subsequent reaction. sigmaaldrich.comorgsyn.org This "on/off" capability makes MIDA boronates ideal for iterative cross-coupling strategies in the synthesis of complex molecules. sigmaaldrich.comnih.gov The synthesis of MIDA esters can be achieved by reacting the boronic acid with MIDA anhydride (B1165640) in a solvent like dioxane. orgsyn.orgnih.gov
Below is a table summarizing typical conditions for the formation of these derivatives from a generic secondary boronic acid.
| Derivative | Reagent | Typical Conditions | Key Advantages |
| Pinacol Ester | Pinacol | Boronic acid, pinacol, MgSO₄, in diethyl ether, room temperature, 24h. orgsyn.org | Increased stability, compatible with chromatography, widely used in Suzuki-Miyaura coupling. rsc.orgrsc.org |
| MIDA Ester | N-methyliminodiacetic acid (MIDA) | Boronic acid, MIDA, in DMF, 90°C, 18h. rsc.org | Exceptionally stable, benchtop-stable, inert to cross-coupling until deprotected, enables iterative synthesis. rsc.orgsigmaaldrich.com |
Utility of Derivatized this compound in Complex Molecule Synthesis
The derivatized forms of this compound, particularly its pinacol and MIDA esters, are valuable building blocks for constructing complex molecular architectures. Their enhanced stability and controlled reactivity allow for their incorporation into intricate synthetic sequences, most notably in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. nih.govwikipedia.org
The use of chiral secondary boronic esters allows for stereospecific transformations, which is critical in the synthesis of enantiomerically pure pharmaceuticals and natural products. nih.gov While the direct cross-coupling of secondary alkylboronic acids can be challenging, their ester derivatives often exhibit improved reactivity and selectivity. nih.gov
A specific example illustrating the use of a complex derivative is the synthesis of (1-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester. sigmaaldrich.com In this molecule, a substituted nonan-2-yl moiety is attached to a pyrazole (B372694) ring, and the boronic acid is protected as a pinacol ester. This compound serves as a sophisticated building block for introducing the spirocyclic nonane (B91170) structure into larger, biologically active molecules through reactions like the Suzuki-Miyaura coupling. wikipedia.orgsigmaaldrich.com
Borylated carbocycles and heterocycles, formed using boronic ester derivatives, are useful intermediates because the carbon-boron bond can be readily converted into other functional groups. nih.govnsf.gov This versatility allows for late-stage functionalization, a powerful strategy in medicinal chemistry and materials science. nih.gov The development of methods for the stereospecific cross-coupling of secondary boronic esters with sp²-hybridized partners (like aryl and vinyl halides) using palladium catalysis has significantly expanded the synthetic utility of these reagents. nih.gov
The following table presents examples of reactions where derivatized secondary boronic acids are used to synthesize more complex structures.
| Boronic Acid Derivative | Reaction Type | Coupling Partner | Product Type | Significance |
| Secondary Alkylboronic Acid Pinacol Ester | Suzuki-Miyaura Coupling wikipedia.org | Aryl/Vinyl Halide | Alkyl-Aryl/Alkyl-Vinyl Compound | Construction of C(sp³)-C(sp²) bonds, crucial for many pharmaceuticals and materials. nih.gov |
| Chiral Secondary Boronic Ester | Enantiospecific Cross-Coupling nih.gov | Electron-Rich Aromatic | Chiral Alkylated Aromatic | Access to enantiomerically pure complex molecules with 3D architecture. nih.gov |
| (1-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester sigmaaldrich.com | Suzuki-Miyaura Coupling wikipedia.org | Heteroaryl Halide | Complex Heterocyclic Molecule | Introduction of complex spirocyclic scaffolds into drug candidates. sigmaaldrich.comnih.gov |
| Secondary Alkyl MIDA Boronate | Iterative Suzuki-Miyaura Coupling sigmaaldrich.com | Halo-boronic acid MIDA ester | Oligomers/Complex Poly-aryls | Stepwise and controlled synthesis of complex molecular chains. sigmaaldrich.com |
Advanced Spectroscopic and Computational Characterization of Nonan 2 Ylboronic Acid
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and evaluating the purity of nonan-2-ylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry offer detailed insights into the compound's atomic connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Boronic Acid Characterization (e.g., ¹H, ¹³C, ¹¹B NMR)
NMR spectroscopy is a cornerstone for the characterization of boronic acids, providing data on the hydrogen, carbon, and boron nuclei within the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen atoms in its alkyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group. Protons closer to the boron atom will typically appear at a lower field. orgchemboulder.comnetlify.app
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the boron atom (C2) will have a distinct chemical shift compared to the other carbons in the nonyl chain.
¹¹B NMR Spectroscopy : Boron-11 NMR is particularly valuable for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state and the substituents on the boron atom. For tricoordinate boronic acids and their esters, the chemical shifts typically range from 18 to 31 ppm. nih.gov The presence of an oxygen-containing group like -OH results in a higher field resonance compared to corresponding alkylboranes due to π-donation from oxygen to the empty p-orbital of boron. sdsu.edu It is also known that boronic acids can form cyclic anhydrides called boroxines, which show a slightly lower field shift (around 33 ppm) compared to the monomeric acid. sdsu.edu
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~0.88 | Triplet | Terminal methyl group (CH₃) of the heptyl chain. |
| ¹H | ~1.26 | Multiplet | Methylene groups (CH₂) of the heptyl chain. |
| ¹H | ~1.05 | Doublet | Methyl group (CH₃) at the C2 position. |
| ¹H | ~2.80 | Multiplet | Methine proton (CH) at the C2 position, bonded to boron. |
| ¹H | ~4.50 | Broad Singlet | Hydroxyl protons (B(OH)₂) of the boronic acid group. |
| ¹³C | ~14.1 | - | Terminal methyl carbon of the heptyl chain. |
| ¹³C | ~22.7-31.9 | - | Methylene carbons of the heptyl chain. |
| ¹³C | ~20-25 | - | Carbon of the methyl group at the C2 position. |
| ¹³C | ~30-40 | - | Methine carbon at the C2 position, bonded to boron. |
| ¹¹B | ~28-33 | Broad Singlet | Boron nucleus of the boronic acid group. nih.govsdsu.edu |
Note: The predicted chemical shifts are estimates based on typical values for similar secondary alkylboronic acids and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry and Other Chromatographic Techniques
Mass spectrometry (MS) and chromatography are essential for determining the molecular weight and assessing the purity of this compound.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS) are powerful methods for the analysis of boronic acids. rsc.orgresearchgate.netwaters.com These techniques allow for the separation of the target compound from impurities and byproducts. Due to the polarity of boronic acids and their tendency to dehydrate to form boroxines, derivatization is sometimes required for gas chromatography (GC) analysis. nih.govacs.org However, modern LC-MS methods can often analyze underivatized boronic acids directly. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for boronic acids, although care must be taken to optimize conditions to minimize the formation of boroxine, solvent adducts, and dimer ions, which can complicate the mass spectrum. rsc.orgresearchgate.net
Computational Chemistry and Mechanistic Modeling
Computational methods provide a powerful lens through which to examine the reactivity and stereochemistry of reactions involving this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Activation Barriers
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions. For reactions involving alkylboronic acids, DFT calculations can be used to map out potential energy surfaces, identify transition states, and calculate activation energies for different reaction pathways. researchgate.netcsic.esresearchgate.net For instance, in cross-coupling reactions, DFT can help to elucidate whether a reaction proceeds through a particular catalytic cycle, such as one involving oxidative addition, transmetalation, and reductive elimination. csic.es These calculations can also shed light on the role of catalysts, additives, and solvents in promoting the reaction. rsc.org
Interactive Data Table: Illustrative DFT-Calculated Parameters for a Generic Alkylboronic Acid Reaction
| Parameter | Value (kcal/mol) | Significance |
| ΔG‡ (Activation Free Energy) | 15-25 | Indicates the kinetic feasibility of a reaction step. Lower values suggest faster kinetics. |
| ΔG (Reaction Free Energy) | -10 to -30 | Indicates the thermodynamic driving force of a reaction. Negative values suggest a favorable reaction. |
| Intermediate Stability | Varies | Helps to identify the most likely reaction pathway by comparing the relative energies of intermediates. |
Simulation of Stereochemical Outcomes and Transition States
For chiral molecules like this compound, understanding and predicting the stereochemical outcome of a reaction is crucial. Computational modeling can be used to simulate the transition states of reactions involving chiral reactants and catalysts. whiterose.ac.uk By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer of the product will be favored. rsc.org For example, in the addition of an allylboronic acid to an imine, DFT calculations can model the Zimmerman-Traxler transition state to explain the observed stereoselectivity. rsc.org These simulations can account for steric and electronic effects that influence the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. whiterose.ac.ukdiva-portal.org
Future Perspectives and Emerging Research Avenues for Alkyl Boronic Acids
Challenges in Alkyl Boronic Acid Synthesis and Application
The synthesis and application of alkyl boronic acids, particularly secondary derivatives like nonan-2-ylboronic acid, are not without their challenges. A significant hurdle is steric hindrance, which can impede the efficiency of synthetic and functionalization reactions. For long-chain alkyl boronic acids, steric effects play a crucial role and can make processes like hydroboration-isomerization more difficult. uantwerpen.be The coupling of secondary alkylborons can also be problematic due to steric congestion around the boron atom. nih.gov
In cross-coupling reactions, the formation of tertiary C(sp³)-C bonds can be challenging due to unfavorable steric interactions. researchgate.net Furthermore, competing isomerization of alkyl metal intermediates can complicate reaction outcomes. researchgate.net Another challenge lies in the stability of some boronic acids, as they can be prone to protodeboronation under certain reaction conditions, which reduces their synthetic utility. nih.gov
Overcoming these challenges requires the development of new catalysts and reaction conditions that can accommodate sterically demanding substrates and prevent unwanted side reactions.
Development of Novel Catalytic Systems
To address the challenges in alkyl boronic acid synthesis, significant research has been dedicated to the development of novel catalytic systems. These systems aim to provide efficient and selective access to a wide range of alkyl boronic acids, including secondary ones like this compound.
A variety of transition metals have been employed to catalyze the synthesis of alkyl boronate esters. These include copper, palladium, nickel, manganese, and iron-based catalysts, which have been shown to be effective in the borylation of alkyl halides. nih.govorganic-chemistry.org For instance, copper-catalyzed methods have been developed for stereospecific cross-couplings of secondary alkylboronic esters. nih.gov
In addition to metal-based catalysts, metal-free approaches have also emerged. N-heterocyclic carbenes (NHCs) have been utilized as catalysts in the conjugate addition reactions to synthesize chiral secondary alkylboronates. nih.gov Iridium-catalyzed hydrogenation represents another important method for the enantioselective synthesis of these compounds. nih.gov More recently, visible-light photoredox catalysis has been explored as a mild and efficient method for the synthesis of primary and secondary alkyl boronates. organic-chemistry.org The development of amine-ligated boryl radicals offers an alternative strategy for the synthesis of sp³-organoborons. acs.org
These diverse catalytic systems provide chemists with a powerful toolkit for the synthesis of a broad array of alkyl boronic acids with high efficiency and selectivity.
Expansion of Synthetic Utility and Methodological Innovations
The synthetic utility of alkyl boronic acids, including this compound, is continually expanding through methodological innovations. A primary application of these compounds is in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds, particularly C(sp³)–C(sp²) bonds. mdpi.comlibretexts.orgwikipedia.org This reaction has been widely used to synthesize complex molecules, including natural products and pharmaceuticals. acs.org
Recent advancements have focused on expanding the scope of the Suzuki-Miyaura reaction to include previously challenging substrates. For example, methods have been developed for the room-temperature Suzuki-Miyaura coupling of unactivated alkyl bromides with a variety of boronic acids. organic-chemistry.org
Beyond cross-coupling reactions, research has focused on the stereospecific transformation of enantiomerically enriched secondary alkylboronic esters into a wide range of functional groups. nih.gov This allows for the synthesis of chiral molecules with high stereochemical control. The development of new reaction manifolds, such as the Borono-Catellani reaction, has enabled the secondary alkylation of arenes, providing a modular route to α-aryl carbonyl derivatives. nih.gov Furthermore, the generation of alkyl radicals from boronic acids under organophotoredox conditions has opened up new avenues for alkylation and allylation reactions. chemrxiv.org These ongoing innovations continue to broaden the synthetic potential of alkyl boronic acids in modern organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
